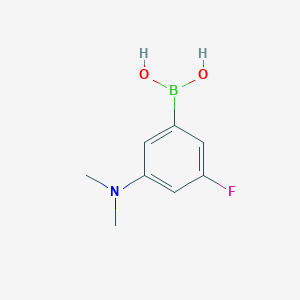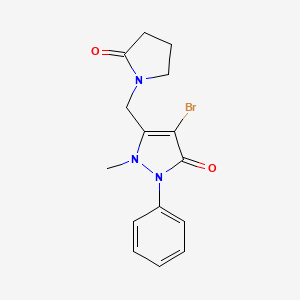
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one is an organic compound with a unique chemical structure. It was first synthesized in the late 1950s by researchers at the University of Tokyo, and has since been studied extensively for its potential applications in scientific research. This compound has been used in numerous laboratory experiments and has been found to have a wide range of biochemical and physiological effects.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one involves the reaction of 4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one with 2-oxopyrrolidine-3-carboxaldehyde in the presence of a base to form the desired product.
Starting Materials
4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one, 2-oxopyrrolidine-3-carboxaldehyde, Base (e.g. sodium hydroxide)
Reaction
Step 1: Dissolve 4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one and 2-oxopyrrolidine-3-carboxaldehyde in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours., Step 3: Isolate the product by filtration or extraction with a suitable solvent (e.g. dichloromethane)., Step 4: Purify the product by recrystallization or chromatography.
作用機序
The exact mechanism of action of 4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, 4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one increases the levels of acetylcholine in the brain, which can lead to a variety of effects, including increased alertness, improved cognitive performance, and increased muscle strength.
生化学的および生理学的効果
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one has been found to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to increase the levels of acetylcholine in the brain, which can lead to improved cognitive performance and increased alertness. Additionally, it has been found to increase the levels of dopamine and serotonin, which can lead to improved mood, increased energy levels, and improved concentration. Finally, it has been found to reduce the levels of glutamate, which can lead to decreased anxiety and improved sleep.
実験室実験の利点と制限
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one has several advantages when used in laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. Additionally, it is relatively inexpensive and readily available. However, there are also some limitations to using this compound in laboratory experiments. It can be toxic in high doses, and it has a relatively short half-life, meaning that its effects are short-lived.
将来の方向性
Due to its potential effects on the nervous system and its ability to increase the levels of neurotransmitters, 4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one has a wide range of potential applications in the future. Some potential future directions for research include studying its effects on memory and learning, investigating its potential as a nootropic drug, and exploring its potential as an antidepressant. Additionally, further research into its mechanism of action and potential side effects could lead to new therapeutic applications.
科学的研究の応用
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one has been used extensively in scientific research, particularly in the fields of biochemistry and physiology. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been used to study the effects of neurotransmitter modulation on the nervous system and to investigate the mechanisms of action of various drugs.
特性
IUPAC Name |
4-bromo-1-methyl-5-[(2-oxopyrrolidin-1-yl)methyl]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2/c1-17-12(10-18-9-5-8-13(18)20)14(16)15(21)19(17)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMHNDGWSZDGIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

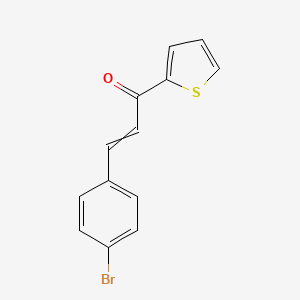

![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine](/img/structure/B6355394.png)
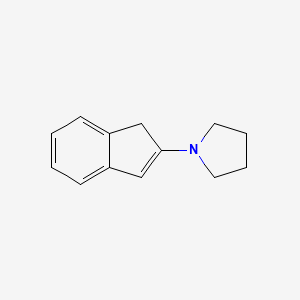
![5-(1-Aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolan-5-yl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile](/img/structure/B6355413.png)

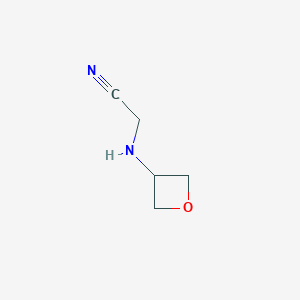
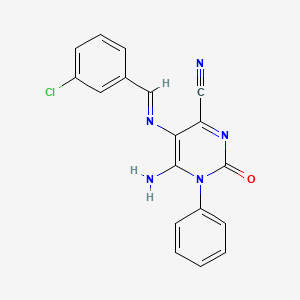
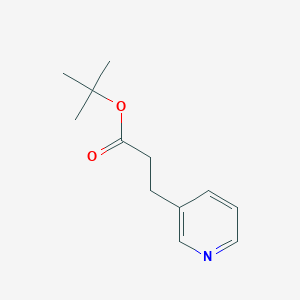
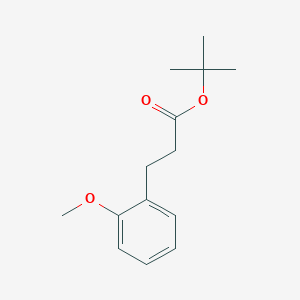

![3-Methoxy-1-(4-methoxyphenyl)-5-((4-methylphenyl)carbonyl)spiro[azetidine-4,3'-indoline]-2,6-dione](/img/structure/B6355468.png)
